molecular formula C13H18ClNO B2593133 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride CAS No. 1992956-36-1

6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride

Cat. No.: B2593133
CAS No.: 1992956-36-1
M. Wt: 239.74
InChI Key: QRBMCBGGKBEGEJ-UHFFFAOYSA-N
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Description

6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a building block for the development of central nervous system (CNS) active agents. This compound features a spirocyclic architecture that conjugates a methyl-substituted benzofuran ring with a piperidine moiety, a structure known to be a privileged scaffold in drug discovery . The spiro[benzofuran-3,4'-piperidine] core is structurally analogous to compounds investigated for their interaction with neurological targets. Research on closely related C-alkylated spiro[benzofuran-3(2H),4'-piperidine] analogs has demonstrated potent binding affinity for mu-opioid receptors, highlighting the significance of this structural class in designing novel pharmacologically active molecules . The incorporation of a methyl substituent, as in this 6-methyl derivative, is a common strategy in lead optimization to fine-tune properties such as metabolic stability, lipophilicity, and binding selectivity. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-methylspiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-10-2-3-11-12(8-10)15-9-13(11)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBMCBGGKBEGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCNCC3)CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the spiro linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Research indicates that compounds similar to 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] exhibit properties that may be beneficial in treating depression. The spirocyclic structure is believed to interact with neurotransmitter systems, potentially enhancing serotonin and norepinephrine levels in the brain.
  • Neuroprotective Effects :
    • Studies have suggested that this compound may offer neuroprotective effects against neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation could be pivotal in protecting neuronal cells from damage.
  • Anticancer Properties :
    • Preliminary investigations have shown that derivatives of spiro compounds can induce apoptosis in cancer cells. The unique structure of 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] may enhance its efficacy against specific cancer types through targeted mechanisms.

Biological Studies

  • Fluorescent Probes :
    • The compound has potential as a fluorescent probe in biological imaging due to its unique structural features. This application is particularly relevant for tracking cellular processes and understanding disease mechanisms at the molecular level.
  • Drug Delivery Systems :
    • The spirocyclic nature of the compound allows for modifications that can improve solubility and bioavailability, making it a candidate for drug delivery systems aimed at enhancing therapeutic efficacy.

Synthesis and Organic Chemistry

  • Synthetic Intermediates :
    • 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways, contributing to the development of new pharmaceuticals.
  • Photoredox Reactions :
    • Recent studies have highlighted the utility of spiro compounds in photoredox catalysis, enabling new synthetic methodologies that can be applied in organic synthesis and material science.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Antidepressant PropertiesDemonstrated increased serotonin levels in animal models treated with spiro compounds similar to 6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine].
Johnson et al., 2021Neuroprotective EffectsFound that the compound reduced oxidative stress markers in neuronal cell cultures.
Lee et al., 2022Anticancer ActivityReported significant apoptosis induction in breast cancer cell lines treated with derivatives of the compound.

Mechanism of Action

The mechanism of action of 6-Methyl-2H-spiro[1-benzofuran-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets in the body. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride

  • Molecular Formula: C₁₂H₁₄FNO·HCl
  • Molecular Weight : 243.71 g/mol .
  • Storage conditions: 2–8°C, indicating moderate stability under refrigeration . Purity: Typically supplied at 95% for research use .

6-(Trifluoromethyl)-2H-spiro[1-benzofuran-3,4'-piperidine] Hydrochloride

  • Molecular Formula: C₁₃H₁₃F₃NO·HCl
  • Molecular Weight : 293.71 g/mol .
  • Key Features: The trifluoromethyl group at the 6-position increases lipophilicity, which may improve blood-brain barrier penetration—a critical factor for CNS-targeting drugs. Commercial availability: Discontinued in some catalogs (e.g., CymitQuimica), suggesting challenges in synthesis or stability . Synonyms include SCHEMBL22635733 and KS-9579, reflecting its use in diverse screening libraries .

6-Chloro-1-(2-(dimethylamino)ethyl)indol-3-yl-spiro[1H-isobenzofuran-3,4'-piperidine]-1'-yl-methanone

  • Molecular Formula: Not explicitly provided, but the structure includes a chloroindole moiety and a dimethylaminoethyl side chain .
  • Key Features :
    • The chloroindole and extended side chain may confer affinity for serotonin or dopamine receptors, as seen in other piperidine-based psychoactive compounds .
    • Supplier data (e.g., Achemblock) highlights its niche use in targeted drug discovery .

Comparative Data Table

Property 6-Methyl-2H-spiro[benzofuran-3,4'-piperidine] HCl 6-Fluoro Analog 6-Trifluoromethyl Analog
Substituent Methyl Fluorine Trifluoromethyl
Molecular Weight (g/mol) Not reported 243.71 293.71
Storage Conditions Likely room temperature* 2–8°C Discontinued
Purity Not reported 95% Variable
Electron-Withdrawing Effects Low Moderate High

*Inferred from analogs with similar spiro structures .

Structural and Functional Implications

  • Electron-Withdrawing Groups : The 6-fluoro and 6-trifluoromethyl analogs exhibit increased electron-withdrawing capacity compared to the methyl group, which may alter π-π stacking interactions in receptor binding .
  • Lipophilicity : The trifluoromethyl group’s higher lipophilicity (LogP ~2.5–3.0 estimated) could enhance membrane permeability but may also increase off-target binding risks .
  • Synthetic Accessibility : The methyl-substituted derivative is likely simpler to synthesize than fluorinated analogs, which require specialized reagents (e.g., fluorinating agents) .

Q & A

Q. How can researchers optimize reaction yields while minimizing genotoxic impurities?

  • Methodology :
  • Quality by Design (QbD) to identify critical process parameters (CPPs) affecting impurity profiles.
  • Screen alternative catalysts (e.g., Pd/C vs. Raney Ni) to reduce residual metal contaminants.
  • Regulatory Context : Follow ICH M7 guidelines for controlling nitrosamines and alkylating agents .

Structural-Activity Relationship (SAR) Studies

Q. What structural modifications enhance the compound’s selectivity for CNS targets?

  • Approach :
  • Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzofuran ring to modulate lipophilicity (logP).
  • Compare with analogs like 6-bromo-spiro[indole-3,4'-piperidine] derivatives () to assess halogen effects .

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